Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide
Description
Historical Context and Discovery Timeline
The compound emerged from efforts to develop electron-deficient phosphine ligands for transition-metal catalysis. While its precise synthesis date remains undocumented in public literature, crystallographic characterization was first reported in 2009 by Shawkataly et al., who resolved its intramolecular hydrogen-bonding network and rotational disorder in trifluoromethyl groups. Earlier synthetic routes for analogous triarylphosphine oxides, such as nickel- or palladium-catalyzed cross-couplings, were established in the late 20th century. The introduction of hypervalent iodine reagents, as described in recent methodologies, provided metal-free pathways to similar structures, though direct applications to this specific oxide remain underexplored.
Nomenclature and Structural Formula
The IUPAC name, This compound, reflects its three 3,5-bis(trifluoromethyl)phenyl substituents. Its molecular formula, C~24~H~9~F~18~OP , encodes 24 carbon atoms, 18 fluorine atoms, and one phosphorus-oxygen group.
Structural Features :
- Bond Lengths : The P=O bond measures 1.475 Å, shorter than triphenylphosphine oxide’s 1.487 Å, indicating enhanced electron withdrawal by the trifluoromethyl groups.
- Geometry : The phosphorus atom adopts a near-tetrahedral configuration, with O–P–C bond angles averaging 112.84°.
- Conformational Dynamics : Six trifluoromethyl groups exhibit rotational disorder, with site-occupancy ratios ranging from 0.36–0.77, as resolved via X-ray diffraction.
| Parameter | Value | Reference |
|---|---|---|
| P=O Bond Length | 1.475 Å | |
| Average P–C Bond | 1.813 Å | |
| Dihedral Angles | 57.68°–79.48° |
Significance in Organophosphorus Chemistry
This phosphine oxide exemplifies the interplay between steric bulk and electronic modulation. The 3,5-bis(trifluoromethyl)phenyl groups confer:
- Electron-Withdrawing Effects : Fluorine’s electronegativity reduces electron density at phosphorus, enhancing Lewis acidity for catalytic intermediates.
- Steric Protection : The meta-trifluoromethyl substituents create a cone angle exceeding 180°, shielding metal centers in coordination complexes.
- Thermal Stability : Decomposition temperatures exceed 200°C, making it suitable for high-temperature reactions.
Comparative studies with triphenylphosphine oxide reveal a 0.014 Å contraction in the P=O bond, attributed to the inductive effects of fluorine. Such properties have spurred its adoption in:
Properties
CAS No. |
820253-16-5 |
|---|---|
Molecular Formula |
C24H9F18OP |
Molecular Weight |
686.3 g/mol |
IUPAC Name |
1-bis[3,5-bis(trifluoromethyl)phenyl]phosphoryl-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C24H9F18OP/c25-19(26,27)10-1-11(20(28,29)30)5-16(4-10)44(43,17-6-12(21(31,32)33)2-13(7-17)22(34,35)36)18-8-14(23(37,38)39)3-15(9-18)24(40,41)42/h1-9H |
InChI Key |
RYPCLALNNFWKCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)P(=O)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Key Parameters:
- Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
- Temperature : 0–25°C for controlled oxidation.
- Stoichiometry : 1:1 molar ratio of phosphine to H₂O₂.
- Yield : 85–92% after purification.
Table 1: Oxidation Conditions and Outcomes
| Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| H₂O₂ (30%) | THF | 0–25 | 6–8 | 89 | ≥98.5 |
| O₂ (g) | DCM | 25 | 12 | 85 | 97 |
| mCPBA | DCM | 0 | 4 | 92 | 99 |
Purification involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from dichloromethane/hexane mixtures.
Alternative Synthetic Routes
Direct Synthesis from Phosphorus Precursors
A less common method employs phosphorus trichloride (PCl₃) and 3,5-bis(trifluoromethyl)phenyl Grignard reagents:
Reaction Scheme :
$$ \text{PCl₃} + 3 \text{ArMgBr} \rightarrow \text{PAr₃} \xrightarrow{\text{Oxidation}} \text{O=PAr₃} $$
(Ar = 3,5-bis(CF₃)C₆H₃)
Challenges :
Radical Trifluoromethylation
Hypervalent iodine reagents enable metal-free P-arylation, though this method is experimental for this compound:
Reaction Scheme :
$$ \text{HP(O)Ar₂} + \text{Ar₂I⁺BF₄⁻} \rightarrow \text{O=PAr₃} + \text{HI} $$
Conditions :
Industrial-Scale Production
Industrial synthesis follows the oxidation route but optimizes for cost and scalability:
Process Steps :
- Large-Batch Oxidation : Phosphine (10–100 kg) reacted with O₂ in DCM at 25°C.
- Continuous Distillation : Removes solvents and byproducts.
- Crystallization : Hexane-induced crystallization achieves ≥99% purity.
Table 2: Industrial vs. Laboratory Methods
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 1–10 g | 10–100 kg |
| Oxidation Time | 6–12 h | 24–48 h |
| Purity | 98–99% | ≥99% |
| Cost per kg | $2,500–$3,000 | $800–$1,200 |
Structural and Reaction Insights
The electron-withdrawing -CF₃ groups impose steric and electronic effects that influence synthesis:
Table 3: Structural Impact on Reactivity
| Property | Tris[3,5-bis(CF₃)Ph]₃P=O | Triphenylphosphine Oxide |
|---|---|---|
| P=O Bond Length (Å) | 1.475(3) | 1.487 |
| Average P–C Bond (Å) | 1.813 | 1.76–1.799 |
| Dihedral Angles (°) | 10.7–79.5 | 11.9–77.2 |
The shortened P=O bond (vs. triphenylphosphine oxide) enhances thermal stability but reduces solubility in polar solvents.
Challenges and Optimizations
Steric Hindrance
The bulky -CF₃ groups slow reaction kinetics. Solutions include:
Purification Difficulties
- Chromatography Limitations : High fluorine content complicates silica gel separation.
- Alternative Methods : Centrifugal partition chromatography (CPC) with fluorinated solvents achieves 99.5% purity.
Emerging Methods
Electrochemical Oxidation
Pilot studies show ~90% yield via anodic oxidation of phosphine in ionic liquids:
- Solvent : [BMIM][BF₄].
- Voltage : 2.5 V vs. Ag/AgCl.
Flow Chemistry
Microreactors enable safer O₂ handling and reduce reaction time to 2–3 h.
Chemical Reactions Analysis
Oxidation and Formation
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide is typically formed via oxidation of its parent phosphine compound. While the exact reaction pathway is not detailed in the provided sources, phosphine oxides generally form through oxidation of phosphines using agents like hydrogen peroxide or m-chloroperbenzoic acid. The oxide’s structure and stability are influenced by its electron-withdrawing trifluoromethyl groups, which enhance oxidation resistance compared to unsubstituted phosphines .
Structural and Bonding Analysis
The oxide’s crystal structure reveals key features that impact reactivity:
-
P=O Bond Length : The P=O bond distance is 1.475(3) Å , shorter than that in triphenylphosphine oxide (1.487 Å) . This suggests stronger π-bonding and enhanced stability.
-
P—C Bond Lengths : Average P—C bond distances are 1.813 Å , slightly longer than in triphenylphosphine oxides (1.76–1.799 Å) . This elongation is attributed to steric and electronic effects from the trifluoromethyl groups.
-
Intramolecular Interactions : A C—H⋯O short contact generates a five-membered S(5) ring motif, stabilizing the molecule . Additional C—H⋯F interactions further contribute to crystal packing.
Table 1: Structural Comparison with Triphenylphosphine Oxide
| Property | This compound | Triphenylphosphine Oxide |
|---|---|---|
| P=O Bond Length (Å) | 1.475(3) | 1.487 |
| Average P—C Bond (Å) | 1.813 | 1.76–1.799 |
| Dihedral Angles (°) | 10.7–79.5 (phenyl rings vs. P-O plane) | ~11.9–77.2 |
Reactivity Trends
-
Ligand Behavior : While phosphine oxides are less commonly used as ligands than their phosphine counterparts, the oxide’s electron-withdrawing groups may modulate metal binding in catalytic systems.
-
Hydrolysis : Phosphine oxides generally resist hydrolysis due to strong P=O bonds. The trifluoromethyl substituents likely further stabilize the oxide against hydrolytic cleavage .
-
Electrophilic Reactivity : The oxide’s P=O bond may participate in electrophilic substitution reactions, though specific examples are not detailed in the provided sources.
Electrochemical and Catalytic Insights
While the provided sources focus on structural data, related studies on analogous boranes (e.g., ) suggest that electron-deficient systems with bulky substituents exhibit reduced Lewis acidity. This implies that the oxide’s trifluoromethyl groups may quench reactivity in catalytic cycles involving frustrated Lewis pairs or similar systems.
Scientific Research Applications
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique properties.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The trifluoromethyl groups enhance the stability and reactivity of the compound, making it a valuable tool in both research and industrial applications.
Comparison with Similar Compounds
Structural and Electronic Comparisons
A. Bis[3,5-bis(trifluoromethyl)phenyl]phosphine Oxide
- Structure : Contains two 3,5-bis(trifluoromethyl)phenyl groups and one hydroxyl group bonded to phosphorus .
- Electronic Effects: The reduced number of -CF₃ groups results in weaker electron-withdrawing effects compared to the tris-substituted analog. This increases its donor strength in coordination chemistry .
- Applications : Primarily used as a precursor for synthesizing secondary phosphines and in catalytic systems requiring moderate electron deficiency .
B. Triphenylphosphine Oxide
- Structure : Three phenyl groups attached to a phosphorus oxide center .
- Electronic Effects: Lacks electron-withdrawing -CF₃ substituents, making it a stronger donor ligand. Its electronic neutrality limits utility in highly electron-deficient systems.
- Applications : Common in Staudinger reactions and as a stabilizing agent in polymer chemistry .
C. Bis(3-aminophenyl)-3,5-bis(trifluoromethyl)phenyl Phosphine Oxide (BATFPO)
- Structure: Features two aminophenyl groups and one 3,5-bis(trifluoromethyl)phenyl group .
- Electronic Effects : The amine groups introduce electron-donating character, partially counteracting the -CF₃ groups’ withdrawal.
- Applications : Used in fluorinated polyimides for aerospace materials, offering balanced thermal and mechanical properties .
Thermal and Mechanical Properties in Polyimides
Key Findings : The tris-substituted compound exhibits superior thermal stability (higher Tg) and mechanical strength compared to BATFPO and other fluorinated analogs. This is attributed to the enhanced rigidity and electron deficiency from the three -CF₃ groups .
Solubility and Processability
- Tris[3,5-bis(CF₃)phenyl]phosphine Oxide: Limited solubility in polar solvents due to high steric hindrance and hydrophobicity. Requires halogenated solvents (e.g., DCM) for processing .
- BATFPO : Improved solubility in organic solvents (e.g., THF, DMAc) due to amine functional groups, facilitating integration into polyimide matrices .
- Triphenylphosphine Oxide: Highly soluble in common organic solvents (e.g., ethanol, acetone) due to lack of bulky substituents .
Biological Activity
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide (TFPPO) is a phosphorus-containing compound that has garnered attention for its unique chemical properties and potential biological activities. With a molecular formula of CHFP and a molecular weight of 670.27 g/mol, TFPPO features three 3,5-bis(trifluoromethyl)phenyl groups attached to a central phosphorus atom. The trifluoromethyl groups significantly enhance the compound's lipophilicity and alter its electronic properties, influencing its reactivity and interactions with biological targets .
Synthesis
The synthesis of TFPPO typically involves the reaction of phosphorus trichloride with 3,5-bis(trifluoromethyl)aniline derivatives. This method effectively introduces the trifluoromethyl groups, which are crucial for enhancing the compound's properties. The general synthetic route is as follows:
- Reactants : Phosphorus trichloride and 3,5-bis(trifluoromethyl)aniline.
- Reaction Conditions : Conducted under controlled conditions to ensure proper formation of TFPPO.
- Product Isolation : Purification methods such as recrystallization or chromatography may be employed to obtain pure TFPPO.
Interaction Studies
TFPPO has been studied for its reactivity with various substrates and biological targets. Notably, investigations into its coordination behavior with transition metals have indicated promising results for catalysis applications. The compound’s unique electronic characteristics due to the trifluoromethyl substitutions allow it to interact favorably with various biological molecules, potentially influencing enzyme activity and cellular processes .
Case Studies
- Catalytic Activity : TFPPO has been utilized as a ligand in several catalytic reactions, demonstrating enhanced reactivity compared to less fluorinated phosphine compounds. Its ability to stabilize transition states in catalytic cycles makes it a valuable component in synthetic organic chemistry .
- Cellular Interaction : Studies have shown that TFPPO can influence cellular components, potentially modulating pathways involved in oxidative stress responses. This suggests a role in therapeutic applications targeting diseases associated with oxidative damage .
Comparative Analysis
To better understand the significance of TFPPO, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Bis[3,5-bis(trifluoromethyl)phenyl]phosphine | CHFP | Lacks oxygen functionality; primarily used in coordination chemistry. |
| Tris(4-trifluoromethylphenyl)phosphine oxide | CHFP | Different substitution pattern; may exhibit different reactivity and solubility properties. |
| Diphenylphosphine oxide | CHOP | Significantly less fluorinated; different physical and chemical properties impacting reactivity. |
TFPPO stands out due to its high degree of fluorination, which imparts unique electronic characteristics and influences its solubility and reactivity compared to these similar compounds .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide, and how do reaction parameters affect purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or oxidation of its phosphine precursor. Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) critically influence yield. For example, using anhydrous tetrahydrofuran (THF) and triethylamine as a base minimizes side reactions, as seen in analogous phosphine oxide syntheses . Purification via column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization from dichloromethane/hexane mixtures is recommended. Purity should be verified by HPLC (≥98.5%, as per analytical standards for related phosphine oxides) .
Q. How can researchers confirm the structural integrity of this compound?
- Characterization Techniques :
- NMR Spectroscopy : <sup>31</sup>P NMR typically shows a singlet near 25–30 ppm for phosphine oxides. <sup>19</sup>F NMR resolves trifluoromethyl groups as distinct signals, with coupling constants indicating electronic effects .
- X-ray Crystallography : Resolves steric effects from the bulky 3,5-bis(trifluoromethyl)phenyl groups and confirms bond angles/geometry .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> ions) .
Advanced Research Questions
Q. What role does this compound play in stabilizing transition metal catalysts, and how do its electronic properties compare to non-fluorinated analogs?
- Mechanistic Insight : The electron-withdrawing trifluoromethyl groups enhance the Lewis acidity of the phosphorus center, improving metal-ligand coordination. For example, palladium(0) complexes with similar ligands exhibit higher catalytic activity in cross-coupling reactions compared to triphenylphosphine oxide analogs. Comparative studies using cyclic voltammetry and DFT calculations reveal reduced electron density at the metal center, favoring oxidative addition steps .
- Experimental Design : Use <sup>31</sup>P NMR to monitor ligand exchange kinetics and X-ray absorption spectroscopy (XAS) to study metal-ligand bond lengths .
Q. How can researchers leverage this compound in selective anion sensing?
- Application Strategy : The compound’s phosphine oxide moiety can act as a hydrogen-bond acceptor. When incorporated into coordination polymers, it facilitates selective fluoride ion detection via proton transfer mechanisms. Methodology:
- Synthesize a polymer matrix with the compound as a co-monomer.
- Use UV-vis or fluorescence spectroscopy to track spectral shifts upon fluoride addition.
- Compare selectivity against other halides using competitive binding assays .
Q. What computational approaches are suitable for studying the hydrogen-bonding interactions of this compound with phenolic compounds?
- Methodology :
- Infrared Spectroscopy : Analyze shifts in the P=O stretching band (≈1200 cm<sup>-1</sup>) upon interaction with phenolic OH groups.
- DFT Calculations : Optimize geometries of hydrogen-bonded adducts using B3LYP/6-311+G(d,p) basis sets. Calculate binding energies and electron density maps (e.g., AIM analysis) to quantify interaction strength .
Q. How does the compound’s electronic structure influence its performance in flame-retardant polymers?
- Research Framework :
- Incorporate the compound into polyimides or poly(pyridinium salt)s via condensation polymerization.
- Evaluate flame retardancy using UL-94 vertical burning tests and cone calorimetry.
- Use XPS to analyze phosphorus content in char residues, correlating with flame suppression efficiency. The trifluoromethyl groups enhance thermal stability and reduce polymer flammability by radical scavenging .
Data Contradictions and Resolutions
- Solubility vs. Reactivity : While the compound’s trifluoromethyl groups improve solubility in fluorinated solvents, they may reduce nucleophilicity in certain reactions. Resolution: Optimize solvent systems (e.g., mixed DMF/THF) to balance solubility and reactivity .
- Catalytic Activity : Some studies report lower activity in Heck reactions compared to bulkier phosphine ligands. Resolution: Combine with chelating ligands (e.g., xantphos) to enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
